Tedizolid phosphate
Tedizolid phosphate
Tedizolid phosphate is a phosphate monoester resulting from the formal condensation of equimolar amounts of phosphoric acid with the hydroxy group of tedizolid. It is a prodrug of tedizolid, used for the treatment of acute bacterial skin infections caused by certain susceptible bacteria, including Staphylococcus aureus (including methicillin-resistant strains (MRSA) and methicillin-susceptible strains), various Streptococcus species, and Enterococcus faecalis. It has a role as an antimicrobial agent, a protein synthesis inhibitor and a prodrug. It is a carbamate ester, an organofluorine compound, an oxazolidinone, a member of pyridines, a member of tetrazoles and a phosphate monoester.
Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection.
Tedizolid Phosphate is the phosphate salt form of tedizolid, an antibacterial agent of the oxazolidinone class, that is used for the treatment of acute bacterial skin and skin structure infections caused by certain Gram-positive microorganisms. Upon intravenous administration, tedizolid targets and binds to the 50S subunit of the bacterial ribosome. This inhibits bacterial protein synthesis.
See also: Tedizolid (has active moiety).
Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection.
Tedizolid Phosphate is the phosphate salt form of tedizolid, an antibacterial agent of the oxazolidinone class, that is used for the treatment of acute bacterial skin and skin structure infections caused by certain Gram-positive microorganisms. Upon intravenous administration, tedizolid targets and binds to the 50S subunit of the bacterial ribosome. This inhibits bacterial protein synthesis.
See also: Tedizolid (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
856867-55-5
VCID:
VC20747616
InChI:
InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1
SMILES:
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
Molecular Formula:
C17H16FN6O6P
Molecular Weight:
450.3 g/mol
Tedizolid phosphate
CAS No.: 856867-55-5
APIs
VCID: VC20747616
Molecular Formula: C17H16FN6O6P
Molecular Weight: 450.3 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Tedizolid phosphate is a phosphate monoester resulting from the formal condensation of equimolar amounts of phosphoric acid with the hydroxy group of tedizolid. It is a prodrug of tedizolid, used for the treatment of acute bacterial skin infections caused by certain susceptible bacteria, including Staphylococcus aureus (including methicillin-resistant strains (MRSA) and methicillin-susceptible strains), various Streptococcus species, and Enterococcus faecalis. It has a role as an antimicrobial agent, a protein synthesis inhibitor and a prodrug. It is a carbamate ester, an organofluorine compound, an oxazolidinone, a member of pyridines, a member of tetrazoles and a phosphate monoester. Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection. Tedizolid Phosphate is the phosphate salt form of tedizolid, an antibacterial agent of the oxazolidinone class, that is used for the treatment of acute bacterial skin and skin structure infections caused by certain Gram-positive microorganisms. Upon intravenous administration, tedizolid targets and binds to the 50S subunit of the bacterial ribosome. This inhibits bacterial protein synthesis. See also: Tedizolid (has active moiety). |
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CAS No. | 856867-55-5 |
Product Name | Tedizolid phosphate |
Molecular Formula | C17H16FN6O6P |
Molecular Weight | 450.3 g/mol |
IUPAC Name | [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1 |
Standard InChIKey | QCGUSIANLFXSGE-GFCCVEGCSA-N |
Isomeric SMILES | CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F |
SMILES | CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |
Canonical SMILES | CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |
Appearance | Solid powder |
Purity | > 98% |
Synonyms | DA 7218 DA-7218 DA7218 Sivextro tedizolid phosphate torezolid phosphate TR 701 TR-701 |
Reference | 1: Bayer AS, Abdelhady W, Li L, Gonzales R, Xiong YQ. Comparative Efficacies of Tedizolid Phosphate, Linezolid, and Vancomycin in a Murine Model of Subcutaneous Catheter-Related Biofilm Infection Due to Methicillin-Susceptible and -Resistant Staphylococcus aureus. Antimicrob Agents Chemother. 2016 Jul 22;60(8):5092-6. doi: 10.1128/AAC.00880-16. Print 2016 Aug. PubMed PMID: 27297485; PubMed Central PMCID: PMC4958216. 2: Rybak JM, Roberts K. Tedizolid Phosphate: a Next-Generation Oxazolidinone. Infect Dis Ther. 2015 Feb 24. [Epub ahead of print] PubMed PMID: 25708156; PubMed Central PMCID: PMC4363212. 3: O/'Riordan W, Green S, Mehra P, De Anda C, Fang E, Prokocimer P. Tedizolid phosphate for the management of acute bacterial skin and skin structure infections: efficacy summary. Clin Infect Dis. 2014 Jan;58 Suppl 1:S43-50. doi: 10.1093/cid/cit617. Review. PubMed PMID: 24343832. 4: Choi S, Im W, Bartizal K. Activity of tedizolid phosphate (TR-701) in murine models of infection with penicillin-resistant and penicillin-sensitive Streptococcus pneumoniae. Antimicrob Agents Chemother. 2012 Sep;56(9):4713-7. doi: 10.1128/AAC.00346-12. Epub 2012 Jun 19. PubMed PMID: 22713339; PubMed Central PMCID: PMC3421900. 5: Prokocimer P, Bien P, Deanda C, Pillar CM, Bartizal K. In vitro activity and microbiological efficacy of tedizolid (TR-700) against Gram-positive clinical isolates from a phase 2 study of oral tedizolid phosphate (TR-701) in patients with complicated skin and skin structure infections. Antimicrob Agents Chemother. 2012 Sep;56(9):4608-13. doi: 10.1128/AAC.00458-12. Epub 2012 Jun 11. PubMed PMID: 22687509; PubMed Central PMCID: PMC3421864. |
PubChem Compound | 11476460 |
Last Modified | Sep 12 2023 |
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